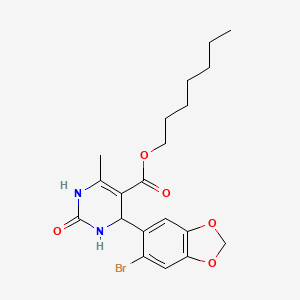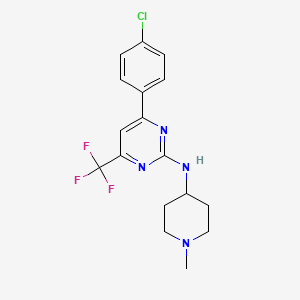![molecular formula C28H31FN4O2 B10918146 [4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone](/img/structure/B10918146.png)
[4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an adamantyl group, a piperazine ring, a fluorophenyl group, and an isoxazolo[5,4-B]pyridine moiety. These structural elements contribute to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of [4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Adamantyl-Piperazine Intermediate: This step involves the reaction of 2-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazine intermediate.
Synthesis of the Isoxazolo[5,4-B]pyridine Core: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors such as 4-fluorobenzaldehyde and 3-methylisoxazole.
Coupling Reaction: The final step involves coupling the adamantyl-piperazine intermediate with the isoxazolo[5,4-B]pyridine core using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
[4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
[4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone can be compared with other similar compounds, such as:
[4-(2-Adamantyl)piperazino][6-(4-chlorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
[4-(2-Adamantyl)piperazino][6-(4-bromophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone: The presence of a bromine atom instead of a fluorine atom can also influence the compound’s reactivity and interactions.
[4-(2-Adamantyl)piperazino][6-(4-methylphenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone: The substitution of a methyl group for the fluorine atom may alter the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C28H31FN4O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-[6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C28H31FN4O2/c1-16-25-23(15-24(30-27(25)35-31-16)19-2-4-22(29)5-3-19)28(34)33-8-6-32(7-9-33)26-20-11-17-10-18(13-20)14-21(26)12-17/h2-5,15,17-18,20-21,26H,6-14H2,1H3 |
InChI Key |
KNCICZDGEAKOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5C6CC7CC(C6)CC5C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918070.png)
![Benzyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10918075.png)
![1-butyl-N-(3-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918080.png)
![3,6-dicyclopropyl-1-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918088.png)
![N-(3-chloro-2-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10918096.png)

![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(morpholin-4-ylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10918110.png)
![6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918127.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918129.png)

![3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10918143.png)

![(5Z)-5-[4-(benzyloxy)-3-chlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10918149.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10918152.png)
